molecular formula C15H13N3O4 B15041852 (2-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetic acid

(2-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetic acid

Cat. No.: B15041852
M. Wt: 299.28 g/mol
InChI Key: PEIGWBZQDHJEMW-RQZCQDPDSA-N
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Description

2-{2-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is a complex organic compound that features a pyridine ring, a formamido group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID typically involves multi-step organic reactions. One common method involves the condensation of pyridine-2-carbaldehyde with 2-aminophenol to form an intermediate Schiff base. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted phenoxyacetic acid derivatives .

Scientific Research Applications

2-{2-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the pyridine and phenoxyacetic acid moieties allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

2-[2-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C15H13N3O4/c19-14(20)10-22-13-7-2-1-5-11(13)9-17-18-15(21)12-6-3-4-8-16-12/h1-9H,10H2,(H,18,21)(H,19,20)/b17-9+

InChI Key

PEIGWBZQDHJEMW-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=N2)OCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=N2)OCC(=O)O

Origin of Product

United States

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